molecular formula C23H26N4O3 B15119246 2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B15119246
M. Wt: 406.5 g/mol
InChI Key: RTOXHMORJVLCNG-UHFFFAOYSA-N
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Description

2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The initial steps often include the formation of the octahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the 2,4-dimethoxybenzoyl group. The final steps involve the cyclization to form the benzodiazole ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
  • 2,3-dimethoxybenzyl alcohol
  • 2,4-dimethoxybenzyl alcohol

Uniqueness

What sets 2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C23H26N4O3/c1-25-20-7-5-4-6-19(20)24-23(25)27-13-15-11-26(12-16(15)14-27)22(28)18-9-8-17(29-2)10-21(18)30-3/h4-10,15-16H,11-14H2,1-3H3

InChI Key

RTOXHMORJVLCNG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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